molecular formula C10H13N5O B1394545 2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1338690-48-4

2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B1394545
M. Wt: 219.24 g/mol
InChI Key: DDDKHYALTNXENE-UHFFFAOYSA-N
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Description

“2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” is a chemical compound with the molecular formula C10H13N5O . It has an average mass of 219.243 Da and a monoisotopic mass of 219.112015 Da .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been a subject of interest due to their versatility in drug discovery . Various research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents .


Molecular Structure Analysis

The molecular structure of “2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” includes a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is part of a larger group of compounds known as 1,2,4-oxadiazoles .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been studied extensively due to their potential applications in various fields . The synthesis of these compounds often involves reactions with amidoximes and carboxylic acids .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 432.5±55.0 °C at 760 mmHg, and a flash point of 215.4±31.5 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Synthesis of Fused Heterocyclic Triazoles : Research led by Karpina et al. (2019) describes the synthesis of novel oxadiazole compounds, including methods for forming diverse acetamides with an oxadiazole cycle. This process starts from commercially available chloropyridines, undergoing a series of reactions to form end products with varied structures (Karpina et al., 2019).

  • Mono- and Bicyclic Heterocyclic Derivatives : El‐Sayed et al. (2008) synthesized new N- and S-substituted oxadiazole derivatives, including pyridyl-oxadiazole compounds. The compounds were characterized using spectral and analytical data, indicating a broad range of structural possibilities in this chemical domain (El‐Sayed et al., 2008).

  • Synthesis of Triazoles from Isonicotinic Acid Hydrazide : Bayrak et al. (2009) focused on synthesizing new triazoles, starting from isonicotinic acid hydrazide, which involved oxadiazole compounds in the process. This research contributes to understanding the synthesis routes of such complex structures (Bayrak et al., 2009).

Biological Applications and Properties

  • Antibacterial and Antitumor Activities : Zou et al. (2020) explored pyridine hydrazyl thiazole derivatives, including those with oxadiazole structures, for their antibacterial and antitumor properties. These studies provide insights into the potential medical applications of such compounds (Zou et al., 2020).

  • Antimycobacterial Activity : Gezginci et al. (1998, 2001) studied substituted pyridines and pyrazines, including oxadiazole derivatives, for their activity against Mycobacterium tuberculosis. These findings highlight the therapeutic potential of such compounds in treating infectious diseases (Gezginci et al., 1998), (Gezginci et al., 2001).

  • Antimalarial Activity : Makam et al. (2014) conducted studies on 2-hydrazinyl thiazole derivatives for their inhibitory effects against Plasmodium falciparum. The research points to the antimalarial capabilities of these compounds, suggesting potential in malaria treatment (Makam et al., 2014).

Future Directions

The future directions for the study of “2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” and similar compounds could involve further exploration of their potential applications in drug discovery, particularly as anti-infective agents . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-2-4-8-13-10(16-15-8)7-5-3-6-12-9(7)14-11/h3,5-6H,2,4,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDKHYALTNXENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(N=CC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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